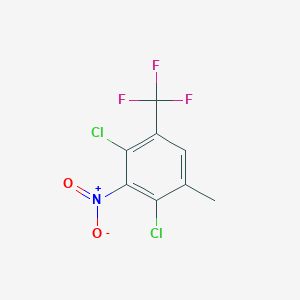

2,4-Dichloro-1-methyl-3-nitro-5-(trifluoromethyl)benzene

描述

"2,4-Dichloro-1-methyl-3-nitro-5-(trifluoromethyl)benzene" is a chemical compound that belongs to a class of chemicals known for their diverse applications in organic synthesis and materials science. Its structural components suggest potential reactivity and utility in various chemical transformations.

Synthesis Analysis

The synthesis of related compounds often involves halogenation, nitration, and the introduction of trifluoromethyl groups into benzene derivatives. For example, the preparation of nitroalkanes with similar structures involves sequential oxidation and methylation processes, followed by specific substitutions to introduce different functional groups (Saeed & Simpson, 2012).

科学研究应用

-

Organic Chemistry : Benzene derivatives, including nitro compounds, are a very important class of nitrogen derivatives . They can be prepared in a number of ways, including the direct substitution of hydrocarbons with nitric acid, displacement reactions with nitrite ions, and by oxidation of primary amines . These compounds have a wide range of applications in organic synthesis, as they can be used to introduce a variety of functional groups into a molecule.

-

Agriculture : Some polynitrobenzene derivatives have important herbicidal uses . The specific activity of these compounds can depend on the nature and position of the substituents on the benzene ring.

-

Nomenclature : The systematic name for a similar compound is 2-chloro-1-methyl-4-nitrobenzene . Understanding the nomenclature of these compounds is important for their identification and classification.

-

Physical and Spectroscopic Properties : Nitro compounds, like the one you mentioned, have high dipole moments, which fall between 3.5D and 4.0D, depending upon the nature of R . The polar character of the nitro group results in lower volatility of nitro compounds than ketones of about the same molecular weight .

-

Preparation of Nitro Compounds : Nitro compounds can be prepared in a number of ways, including the direct substitution of hydrocarbons with nitric acid, displacement reactions with nitrite ions, and by oxidation of primary amines .

-

Herbicidal Uses : Several polynitrobenzene derivatives have important herbicidal uses . The specific activity of these compounds can depend on the nature and position of the substituents on the benzene ring.

-

Synthesis of Crop-Protection Products : Among trifluoromethylpyridine (TFMP) derivatives, 2,3-dichloro-5-(trifluoromethyl)-pyridine (2,3,5-DCTF), which is used as a chemical intermediate for the synthesis of several crop-protection products, is in the highest demand .

-

Nomenclature : The systematic name for a similar compound is 2-chloro-1-methyl-4-nitrobenzene . Understanding the nomenclature of these compounds is important for their identification and classification.

-

Physical and Spectroscopic Properties : Nitro compounds, like the one you mentioned, have high dipole moments, which fall between 3.5D and 4.0D, depending upon the nature of R . The polar character of the nitro group results in lower volatility of nitro compounds than ketones of about the same molecular weight .

-

Preparation of Nitro Compounds : Nitro compounds can be prepared in a number of ways, including the direct substitution of hydrocarbons with nitric acid, displacement reactions with nitrite ions, and by oxidation of primary amines .

-

Herbicidal Uses : Several polynitrobenzene derivatives have important herbicidal uses . The specific activity of these compounds can depend on the nature and position of the substituents on the benzene ring.

-

Synthesis of Crop-Protection Products : Among trifluoromethylpyridine (TFMP) derivatives, 2,3-dichloro-5-(trifluoromethyl)-pyridine (2,3,5-DCTF), which is used as a chemical intermediate for the synthesis of several crop-protection products, is in the highest demand .

安全和危害

未来方向

属性

IUPAC Name |

2,4-dichloro-1-methyl-3-nitro-5-(trifluoromethyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4Cl2F3NO2/c1-3-2-4(8(11,12)13)6(10)7(5(3)9)14(15)16/h2H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BAKKEOPYMZSUQG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=C1Cl)[N+](=O)[O-])Cl)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4Cl2F3NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00647439 | |

| Record name | 2,4-Dichloro-1-methyl-3-nitro-5-(trifluoromethyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00647439 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

274.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,4-Dichloro-1-methyl-3-nitro-5-(trifluoromethyl)benzene | |

CAS RN |

115571-69-2 | |

| Record name | 2,4-Dichloro-1-methyl-3-nitro-5-(trifluoromethyl)benzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=115571-69-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,4-Dichloro-1-methyl-3-nitro-5-(trifluoromethyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00647439 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[(6-bromo-1H-indol-3-yl)methyl]-2-[2-[(6-bromo-1H-indol-3-yl)methylamino]ethyldisulfanyl]ethanamine](/img/structure/B46371.png)